molecular formula C9H12ClNO B8703528 1-(6-Chloropyridin-3-yl)butan-1-ol

1-(6-Chloropyridin-3-yl)butan-1-ol

Cat. No.: B8703528
M. Wt: 185.65 g/mol
InChI Key: FBSZZFCTVMSVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridin-3-yl)butan-1-ol is a chlorinated pyridine derivative with a four-carbon alcohol chain (-OH group at the terminal position). The compound’s molecular formula is inferred as C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (calculated). Its structural features include a pyridine ring substituted with a chlorine atom at the 6-position and a butanol moiety at the 3-position.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)butan-1-ol

InChI

InChI=1S/C9H12ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6,8,12H,2-3H2,1H3

InChI Key

FBSZZFCTVMSVOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CN=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Alcohol vs. However, the ketone’s lower molecular weight (183.64 vs. 185.65 g/mol) suggests differences in volatility.

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